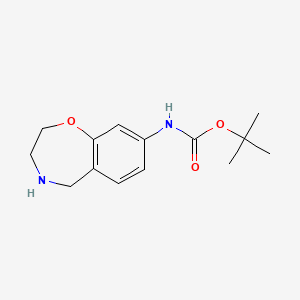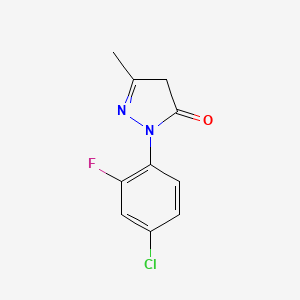![molecular formula C13H20N2O3 B1383615 tert-butyl N-[2-(propan-2-yloxy)pyridin-4-yl]carbamate CAS No. 1936610-26-2](/img/structure/B1383615.png)
tert-butyl N-[2-(propan-2-yloxy)pyridin-4-yl]carbamate
Vue d'ensemble
Description
“tert-butyl N-[2-(propan-2-yloxy)pyridin-4-yl]carbamate” is a chemical compound with the CAS Number: 1936610-26-2. It has a molecular weight of 252.31 and is typically in powder form .
Molecular Structure Analysis
The molecular formula of “tert-butyl N-[2-(propan-2-yloxy)pyridin-4-yl]carbamate” is C13H20N2O3 .Physical And Chemical Properties Analysis
This compound is typically in powder form .Applications De Recherche Scientifique
Synthesis of N-Boc-Protected Anilines
tert-butyl N-[2-(propan-2-yloxy)pyridin-4-yl]carbamate: is utilized in the palladium-catalyzed synthesis of N-Boc-protected anilines. This process is crucial for the protection of amine groups during the synthesis of complex organic molecules, allowing for selective reactions to occur at other sites within the molecule .
Production of Tetrasubstituted Pyrroles
The compound serves as a starting material in the synthesis of tetrasubstituted pyrroles, which are functionalized with ester or ketone groups at the C-3 position. These pyrroles have significant implications in medicinal chemistry due to their presence in various biologically active molecules .
Chemoselective Tert-Butoxycarbonylation
It acts as a chemoselective tert-butoxycarbonylation reagent for aromatic and aliphatic amines. This application is particularly valuable in green chemistry for its potential in industrial production due to the recyclability of the Boc carrier .
Material Science Research
In material science, this compound can be used to modify the surface properties of polymers, thereby altering their interaction with other substances. This is particularly useful in creating specialized coatings and materials with unique properties .
Analytical Chemistry
Analytical techniques such as NMR, HPLC, LC-MS, and UPLC utilize this compound for calibration and testing purposes. Its well-defined structure and properties make it an excellent standard for method development and validation .
Life Science Research
In life sciences, tert-butyl N-[2-(propan-2-yloxy)pyridin-4-yl]carbamate is used in the study of enzyme-substrate interactions, particularly in the context of protease activity. Understanding these interactions is vital for drug development and biochemical research .
Safety And Hazards
Propriétés
IUPAC Name |
tert-butyl N-(2-propan-2-yloxypyridin-4-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3/c1-9(2)17-11-8-10(6-7-14-11)15-12(16)18-13(3,4)5/h6-9H,1-5H3,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNMXTTROPYVHMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=NC=CC(=C1)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-[2-(propan-2-yloxy)pyridin-4-yl]carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(4-Bromophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B1383534.png)

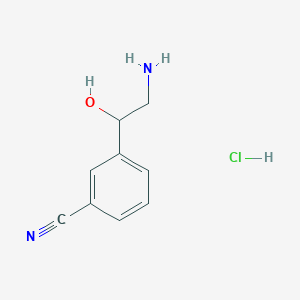
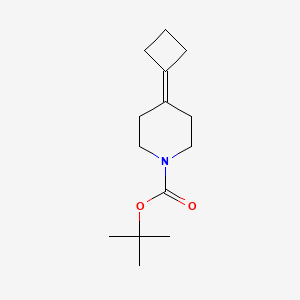
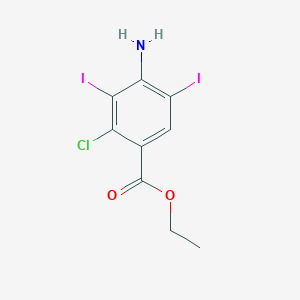
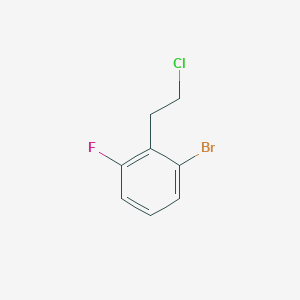
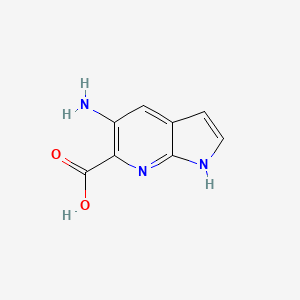
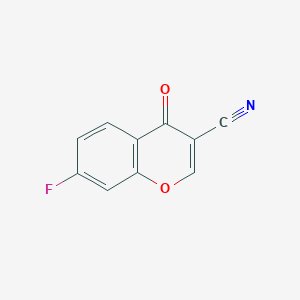
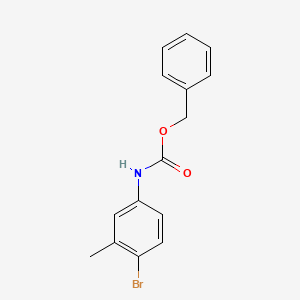
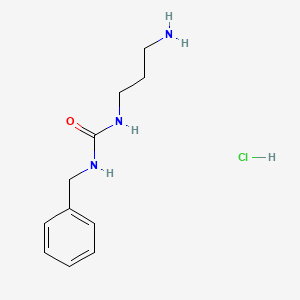

![4-[4-bromo-3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline](/img/structure/B1383553.png)
